molecular formula C17H15F3N4O2S2 B2523528 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate CAS No. 1396860-76-6

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate

Cat. No. B2523528
CAS RN: 1396860-76-6
M. Wt: 428.45
InChI Key: VNJVMJBCIRVSQJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, and a 1,2,3-thiadiazole-5-carboxylate group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The presence of nitrogen and sulfur atoms in these rings could potentially form hydrogen bonds with other molecules, influencing its biological activity .

Scientific Research Applications

Anti-Tubercular Activity

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate: has shown promise as an anti-tubercular agent. Recent synthetic developments have led to the discovery of benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) . These derivatives were synthesized using various pathways, including diazo-coupling, Knoevenagel condensation, and microwave irradiation. Researchers have compared their inhibitory concentrations with standard reference drugs, highlighting their potential in combating tuberculosis.

Anticancer Properties

The compound’s structure suggests potential for anticancer applications. Similar benzothiazole derivatives have demonstrated cytotoxicity against human tumor cell lines . Further investigations into the effects of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate on cancer cells could reveal its therapeutic efficacy.

Antimicrobial and Antibacterial Effects

Benzothiazole derivatives, including this compound, exhibit diverse biological activities. These include antibacterial, antimycobacterial, and antifungal effects . Researchers have reported their potential in combating various pathogens, making them interesting candidates for further exploration.

Molecular Mechanistic Studies

Researchers have explored the molecular mechanisms underlying the effects of similar compounds. For instance, one study found that a related derivative induced S-phase arrest, activated caspase-3, and induced mitochondrial dysfunction, leading to cell apoptosis . Investigating similar mechanisms for our compound could provide valuable mechanistic insights.

properties

IUPAC Name

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 4-propylthiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S2/c1-2-4-11-14(28-23-22-11)15(25)26-9-7-24(8-9)16-21-13-10(17(18,19)20)5-3-6-12(13)27-16/h3,5-6,9H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJVMJBCIRVSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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